2-Methylalanine-d6 Hydrochloride, also known as 2-aminoisobutyric acid-d6 hydrochloride, is a non-proteinogenic amino acid with the molecular formula and a molar mass of approximately 103.12 g/mol. This compound is notable for its unique structure, characterized by a geminal dimethyl group, which imparts distinctive properties and reactivity. It is primarily utilized in biochemical research and applications due to its ability to influence peptide structure and function.
2-Methylalanine-d6 Hydrochloride is derived from its non-deuterated form, 2-methylalanine, which can be synthesized from various precursors. The deuterated version is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace molecular interactions and dynamics more effectively.
This compound belongs to the class of alpha amino acids, which are organic compounds containing both an amino group and a carboxylic acid group. Specifically, it falls under the category of non-proteinogenic amino acids, meaning it is not incorporated into proteins during ribosomal synthesis but can still play significant roles in biological processes.
The synthesis of 2-methylalanine-d6 Hydrochloride can be achieved through several methods:
The laboratory synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 2-methylalanine-d6 Hydrochloride features a central carbon atom bonded to an amino group (), a carboxylic acid group (), and two methyl groups (). The presence of deuterium atoms in place of hydrogen enhances its utility in spectroscopic studies.
2-Methylalanine-d6 Hydrochloride can participate in various chemical reactions typical of amino acids, including:
The reactivity of 2-methylalanine-d6 Hydrochloride is influenced by its functional groups, making it a versatile building block in organic synthesis and biochemistry.
The mechanism of action for 2-methylalanine-d6 Hydrochloride primarily involves its role as a substrate in peptide synthesis and as an inducer of secondary structures such as helices due to the Thorpe–Ingold effect associated with its gem-dimethyl group. This structural feature promotes specific conformational arrangements in peptides, enhancing their stability and function.
Research has shown that oligomers containing 2-methylalanine tend to form stable helices, which are crucial for various biological functions.
Relevant analyses indicate that it possesses zwitterionic characteristics at physiological pH, which influences its solubility and reactivity.
2-Methylalanine-d6 Hydrochloride finds applications in various fields:
The compound's unique properties make it an important tool for researchers exploring amino acid behavior and peptide chemistry.
Deuterated compounds have revolutionized biomedical research by enabling unprecedented precision in tracking molecular fate and function without altering fundamental biochemical properties. The strategic incorporation of deuterium—a stable, non-radioactive isotope of hydrogen—creates distinct spectroscopic signatures while maintaining nearly identical atomic radii and bond energies. 2-Methylalanine-d6 hydrochloride exemplifies this approach, with its hexadeuterated methyl groups providing a 6 Da mass shift that facilitates detection and quantification via mass spectrometry [6] [8]. This mass difference allows researchers to distinguish endogenous and exogenous molecules in complex biological matrices, making it invaluable for absorption, distribution, metabolism, and excretion (ADME) studies.
The deuterium kinetic isotope effect (DKIE) represents another critical advantage of compounds like 2-methylalanine-d6 hydrochloride. By strengthening carbon-deuterium bonds (compared to carbon-hydrogen bonds), deuterium substitution can potentially slow enzymatic metabolism at rate-determining steps, thereby extending the molecular half-life in biological systems. Though the DKIE in 2-methylalanine-d6 hydrochloride remains an active research area, studies on analogous deuterated drugs suggest metabolic alterations are most pronounced when deuterium replaces hydrogen at sites subject to oxidative metabolism [8]. Beyond metabolic studies, this compound enables advanced investigation of amino acid transporter mechanisms, particularly those involving the solute carrier (SLC) families SLC36 and SLC38, which show evolutionary conservation dating back to green algae [9]. Research indicates that deuterated amino acids retain recognition by these transporters, allowing non-perturbative investigation of nutrient uptake dynamics in normal and pathological states.
Stable isotopic labeling has become indispensable in systems biology, with 2-methylalanine-d6 hydrochloride serving specialized roles in metabolic flux analysis and targeted pharmacokinetic investigations. Unlike radioactive isotopes, deuterium provides a safe, non-ionizing label detectable via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. When incorporated into cell culture systems through metabolic labeling techniques, this compound enables precise tracking of amino acid utilization pathways. Its application extends to Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflows, where deuterated amino acids facilitate quantitative proteomics by creating mass-distinguishable protein populations [10]. The 6 Da mass shift imparted by its six deuterium atoms permits clear differentiation from endogenous amino acid-containing peptides in mass spectra, enabling accurate quantification of protein expression dynamics.
Metabolomics studies particularly benefit from the unique properties of 2-methylalanine-d6 hydrochloride. The compound serves as an internal standard for quantifying its endogenous counterpart, α-aminoisobutyric acid, in biological samples, thereby eliminating quantification errors caused by matrix effects or instrument variability [4]. Additionally, its structural similarity to physiologically relevant amino acids allows investigation of blood-brain barrier (BBB) permeability mechanisms, as demonstrated in cerebral ischemia research where 14C-labeled α-aminoisobutyric acid analogs measured blood-brain transfer coefficients [5]. In pharmacokinetic studies, the deuterium labeling enables researchers to distinguish administered compound from endogenous amino acid pools, providing precise measurements of bioavailability, tissue distribution, and clearance rates without background interference. This capability proves especially valuable when studying the biodistribution of peptide-based therapeutics containing Aib residues, such as GLP-1 receptor agonists [5].
Table 2: Research Applications of Deuterated Amino Acids in Proteomics and Metabolomics
| Application | Mechanism | Advantage of Deuterium Label |
|---|---|---|
| SILAC Proteomics | Metabolic incorporation into proteins | Multiplexing capability (3-plex workflows) |
| Metabolic Flux Analysis | Tracing labeled precursors through pathways | Distinguishes endogenous vs. exogenous pools |
| Pharmacokinetic Studies | Tracking compound distribution and clearance | Eliminates background interference |
| Protein Turnover Studies | Dynamic SILAC for synthesis/degradation rates | Quantifies temporal proteome changes |
| Quantitative Metabolomics | Internal standard for mass spectrometry | Compensates for matrix effects |
The historical trajectory of 2-methylalanine (Aib) derivatives in pharmaceutical development reveals a compelling narrative of scientific innovation addressing persistent challenges in peptide therapeutics. As a non-proteinogenic amino acid with a methyl group replacing the α-hydrogen, Aib exhibits unique conformational properties that profoundly influence peptide stability and bioavailability. Early research recognized that incorporation of Aib into peptide sequences induced helical conformations and restricted backbone flexibility, thereby reducing susceptibility to proteolytic cleavage [5]. This property became therapeutically pivotal with the discovery that dipeptidyl peptidase-4 (DPP-4) rapidly inactivates glucagon-like peptide-1 (GLP-1) by cleaving at the Ala² position. Strategic substitution of Ala² with Aib created DPP-4-resistant GLP-1 analogs, marking a breakthrough in diabetes therapeutics.
The evolution of Aib-containing drugs accelerated through multiple generations of incretin mimetics. Exenatide (Byetta®), introduced in 2005, contained Aib at position 2 to confer enzymatic stability but required twice-daily injection [5]. Subsequent innovations combined Aib substitution with additional modifications: lixisenatide (Lyxumia®) retained the Aib² modification while optimizing receptor affinity; semaglutide (Ozempic®) incorporated Aib² alongside fatty acid acylation at Lys²⁶ to enable once-weekly dosing through albumin binding and reduced renal clearance [5]. This strategic molecular engineering transformed the therapeutic landscape for type 2 diabetes, with semaglutide demonstrating unprecedented efficacy in reducing HbA1c and body weight in clinical trials. Beyond diabetes, Aib-containing peptides show promise in neurological disorders where enhanced stability improves central nervous system exposure, though blood-brain barrier penetration remains a selective challenge that deuterated versions may help investigate through isotopic tracing approaches [5] [9].
The synthesis of deuterated derivatives like 2-methylalanine-d6 hydrochloride represents the latest evolution in this pharmaceutical lineage. By incorporating deuterium at both methyl groups, chemists create a molecular tool that preserves the conformational benefits of Aib while adding spectroscopic handles for advanced analytical applications. The synthetic pathway typically begins with deuterated acetone, employing Strecker synthesis or enzymatic transamination to introduce the amino group while retaining isotopic integrity [6]. Ethyl ester derivatives (e.g., ethyl 2-amino-2-methyl-1-propionate-d6 hydrochloride) serve as synthetic intermediates, highlighting the versatility of this scaffold for further chemical modifications [6]. Current research explores whether deuterium substitution might confer subtle metabolic advantages beyond tracing capabilities, potentially extending half-life through the kinetic isotope effect—a hypothesis under investigation for next-generation peptide therapeutics.
Table 3: Milestones in Therapeutic Development of 2-Methylalanine Derivatives
| Therapeutic Agent | Indication | Modification | Clinical Impact |
|---|---|---|---|
| Exenatide | Type 2 Diabetes | Aib² substitution in exendin-4 | First GLP-1 analog; twice-daily injection |
| Lixisenatide | Type 2 Diabetes | Aib² with C-terminal modification | Once-daily dosing |
| Semaglutide | Type 2 Diabetes/Obesity | Aib² + fatty acid acylation at Lys²⁶ | Once-weekly dosing; superior weight loss |
| Taspoglutide* | Type 2 Diabetes | Aib³,³⁵ modifications | 13h plasma half-life (discontinued) |
| Albiglutide | Type 2 Diabetes | Aib² in GLP-1-albumin fusion | Once-weekly (discontinued) |
Note: Taspoglutide demonstrated exceptional DPP-4 resistance but was discontinued due to adverse effects unrelated to Aib modification [5].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0